molecular formula C11H12ClNO4 B13944253 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine CAS No. 52042-27-0

3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine

Cat. No.: B13944253
CAS No.: 52042-27-0
M. Wt: 257.67 g/mol
InChI Key: XDCFGLSPLPULQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine typically involves the reaction of 6-chloro-2,3-dihydro-1,4-benzoxazine with an appropriate oxidizing agent to introduce the oxo group at the 3-position. The dihydroxypropyl group can be introduced through a subsequent reaction with a suitable dihydroxy compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can introduce various functional groups in place of the chlorine atom .

Scientific Research Applications

3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s oxo and dihydroxypropyl groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-(2,3-dihydroxypropyl)-6-chloro-2,3-dihydro-1,4-benzoxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

52042-27-0

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

6-chloro-4-(2,3-dihydroxypropyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12ClNO4/c12-7-1-2-10-9(3-7)13(4-8(15)5-14)11(16)6-17-10/h1-3,8,14-15H,4-6H2

InChI Key

XDCFGLSPLPULQH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.